(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

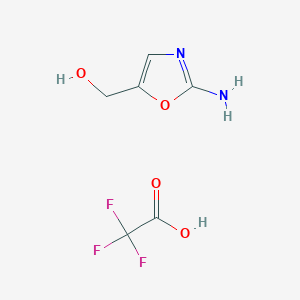

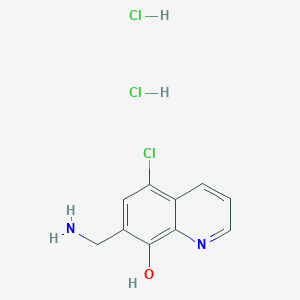

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a chemical compound with unique physical and chemical properties. It has a molecular weight of 228.13 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a powder . It has a molecular weight of 228.13 . The compound should be stored at -10 degrees .Aplicaciones Científicas De Investigación

Synthesis of Cyclodepsipeptides and Sugar Amino Acids

Cyclodepsipeptides incorporating sugar amino acids have been synthesized using a process that involves a three-component reaction. This reaction includes a sugar amino acid derivative, an aldehyde, and a dipeptide isonitrile, resulting in the formation of 5-aminooxazole. Subsequent steps involve saponification and trifluoroacetic acid promoted macrocyclization, leading to cyclic sugar amino acids (Bughin, Masson, & Zhu, 2007).

Development of Novel Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole has been developed, starting from simple and readily available inputs. This process involves heating a solution of an aldehyde, an amine, and an alpha-isocyanoacetamide to produce 5-aminooxazole efficiently (Janvier, Sun, Bienaymé, & Zhu, 2002).

Formation and Reactivity of 5-Alkoxy-2-aminooxazoles

The formation of 5-alkoxy-2-aminooxazoles has been achieved through Rh2(OAc)4-catalyzed reactions. These reactions involve diazoacetates with diisopropylcyanamide, resulting in the successful isolation of 5-alkoxy-2-aminooxazoles. These compounds exhibit novel reactivity, such as reacting with methanol to form a 1:1 adduct, showcasing an equilibrium with a nitrile ylide intermediate (Fukushima, Lu, & Ibata, 1996).

Influence on Binding Constant of Amino Acid Derivatives

Studies on amino acid derivatives, specifically the influence of methanol concentration on the equilibrium constant with cyclodextrins, have been conducted. These studies reveal the formation of ternary complexes and how methanol concentration affects the apparent equilibrium constant, providing insights into the binding interactions of these amino acid derivatives (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPNDHUDKDBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)